Product packaging for N-(2-fluorophenyl)-3,4-dimethoxybenzamide(Cat. No.:CAS No. 312734-34-2)

N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B187601
CAS No.: 312734-34-2
M. Wt: 275.27 g/mol
InChI Key: SBWZRQSRNWBKRE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CAS Number: 312734-34-2) is a synthetic benzamide derivative with the molecular formula C 15 H 14 FNO 3 and a molecular weight of 275.28 g/mol . This compound is built around a benzamide core, a structure found in various biologically active molecules and pharmaceutical agents . The specific substitution pattern, featuring a 2-fluorophenyl group on the amide nitrogen and 3,4-dimethoxy groups on the benzoyl ring, defines its unique chemical properties and makes it a valuable intermediate for medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its structural features are of high interest in pharmaceutical development. Related benzamide compounds have been investigated for a wide range of therapeutic applications, including as antiviral agents and acid secretion inhibitors . As such, this compound serves as a versatile chemical building block for researchers designing and synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is provided for research purposes as a high-purity chemical entity. It is intended for use in laboratory investigations only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14FNO3 B187601 N-(2-fluorophenyl)-3,4-dimethoxybenzamide CAS No. 312734-34-2

Properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWZRQSRNWBKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354458
Record name N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312734-34-2
Record name N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Chemical Modifications of N 2 Fluorophenyl 3,4 Dimethoxybenzamide

Established Synthetic Pathways for N-(2-fluorophenyl)-3,4-dimethoxybenzamide

The construction of the amide linkage in this compound is the central transformation in its synthesis. This is typically achieved through well-established amidation reactions, which involve the coupling of a carboxylic acid derivative with an amine.

Amidation Reactions in the Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the acylation of 2-fluoroaniline with an activated derivative of 3,4-dimethoxybenzoic acid. The most common activated derivative is the corresponding acyl chloride, 3,4-dimethoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily under standard laboratory conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is depicted below:

General reaction scheme for the synthesis of this compound

Commonly employed bases for this transformation include tertiary amines such as triethylamine or pyridine, or an excess of the aniline reactant itself. The choice of solvent can vary, with inert aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran being typical. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC).

Alternative coupling reagents can also be employed to facilitate the amide bond formation directly from 3,4-dimethoxybenzoic acid and 2-fluoroaniline, bypassing the need for the acyl chloride. These reagents activate the carboxylic acid in situ, and include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Role of Precursor Compounds and Reagents in Benzamide (B126) Formation

The successful synthesis of this compound is contingent on the availability and purity of its key precursors: 2-fluoroaniline and 3,4-dimethoxybenzoic acid or its activated derivatives.

3,4-Dimethoxybenzoyl Chloride: This crucial reagent is typically prepared from commercially available 3,4-dimethoxybenzoic acid. The conversion is most commonly achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.

2-Fluoroaniline: This aniline derivative is a commercially available starting material. Its synthesis generally involves the reduction of 2-fluoronitrobenzene.

The table below summarizes the key precursors and reagents involved in the primary synthetic route.

Precursor/ReagentRole in Synthesis
3,4-Dimethoxybenzoic AcidStarting material for the benzoyl moiety.
Thionyl Chloride (SOCl₂)Chlorinating agent to convert the carboxylic acid to the more reactive acyl chloride.
2-FluoroanilineProvides the N-aryl portion of the final benzamide.
Triethylamine (Et₃N)Base to neutralize the HCl byproduct of the amidation reaction.
Dichloromethane (CH₂Cl₂)Common inert solvent for the reaction.

Derivatization Strategies and Analog Synthesis for this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the fine-tuning of its molecular properties.

Structural Modifications on the Fluorophenyl Moiety

The 2-fluorophenyl ring can be subjected to various modifications to introduce a range of substituents. This can be achieved either by starting with appropriately substituted fluoroanilines or through post-synthetic modification of the parent molecule.

Substitution at other positions: The introduction of additional substituents on the fluorophenyl ring can be accomplished by employing differently substituted 2-fluoroanilines in the initial amidation reaction. For instance, using 2-fluoro-4-methylaniline would yield the corresponding N-(2-fluoro-4-methylphenyl)-3,4-dimethoxybenzamide.

Electrophilic Aromatic Substitution: The existing fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring, although the amide group's directing effects must also be considered.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, providing a route to other halogenated or functionalized analogs.

Modifications on the Dimethoxybenzamide Core

The dimethoxybenzamide portion of the molecule also presents opportunities for structural diversification.

Variation of Methoxy (B1213986) Groups: The methoxy groups can be replaced with other alkoxy groups by starting from the corresponding dialkoxybenzoic acids. Demethylation of one or both methoxy groups to the corresponding hydroxy derivatives can also be achieved using reagents like boron tribromide (BBr₃). These hydroxylated analogs can then serve as handles for further functionalization, such as etherification or esterification.

Aromatic Substitution: The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, allowing for the introduction of various functional groups at the 2-, 5-, or 6-positions of the benzamide ring.

The following table provides a conceptual overview of potential derivatization strategies.

MoietyModification StrategyPotential Functional Groups
FluorophenylUse of substituted anilines-CH₃, -Cl, -Br, -NO₂, -CF₃
Electrophilic Aromatic Substitution-NO₂, -Br, -SO₃H
DimethoxybenzamideVariation of alkoxy groups-OCH₂CH₃, -O-n-Pr
Demethylation-OH
Electrophilic Aromatic Substitution-NO₂, -Br, -Cl

Conversion to Thiobenzamide Analogs and Cyclization Pathways (e.g., to Benzothiazoles)

A significant chemical modification of the benzamide functionality is its conversion to the corresponding thiobenzamide. This transformation is typically accomplished by treating the parent benzamide with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.

The resulting N-(2-fluorophenyl)-3,4-dimethoxythiobenzamide is a versatile intermediate for further synthetic transformations. One important application is its intramolecular cyclization to form benzothiazole derivatives. This cyclization is often promoted by an oxidizing agent and can proceed via an intramolecular electrophilic attack of the thioamide sulfur onto the fluorophenyl ring, followed by elimination. The presence of the fluorine atom on the aniline ring can influence the conditions required for this cyclization.

The general scheme for the conversion to a thiobenzamide and subsequent cyclization to a benzothiazole is as follows:

General reaction scheme for the conversion of this compound to a thiobenzamide and subsequent cyclization to a benzothiazole

This synthetic route provides access to a different class of heterocyclic compounds with potentially distinct biological and material properties.

Novel Synthetic Approaches and Catalytic Systems in Benzamide Chemistry

The synthesis of N-aryl benzamides, a critical class of compounds in medicinal chemistry and materials science, has been the subject of intensive research. Traditional methods for creating the amide bond often necessitate harsh conditions or the use of stoichiometric activating agents, which can lead to significant waste. Consequently, the development of novel, efficient, and sustainable catalytic systems is a paramount goal in modern organic synthesis. This section explores recent advancements in catalytic methodologies applicable to the synthesis of complex benzamides like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands out as a powerful method for forming N-aryl bonds. wiley.com Recent progress has focused on developing more active and versatile catalyst systems that can function under milder conditions and with a broader range of substrates, including challenging aryl chlorides. wiley.comepa.gov For a synthesis targeting this compound, this would typically involve the coupling of 3,4-dimethoxybenzoyl chloride or a related derivative with 2-fluoroaniline.

Innovations in ligand design have been crucial to these advancements. For instance, the use of ylide-substituted phosphine ligands has shown immense potential, enabling C-N coupling reactions of aryl chlorides at room temperature with low catalyst loadings (e.g., 0.5 mol%). wiley.com Another significant development is the use of weaker bases, such as potassium phenoxide (KOPh), in conjunction with specific palladium-ligand complexes like [Pd(allyl)Cl]₂ and AdBippyPhos. nih.govnih.gov This approach is particularly valuable for reactions involving sensitive functional groups that would not tolerate the strong bases typically required. nih.govnih.gov

Catalyst SystemAryl HalideAmineConditionsKey AdvantageCitation
Pd₂(dba)₃ / Ylide-phosphine Ligand (L1)4-ChlorotolueneN-Methylaniline0.5 mol% catalyst, Room Temp, 1 hrHigh activity at room temperature wiley.com
[Pd(allyl)Cl]₂ / AdBippyPhosAryl Bromides/ChloridesFluoroalkylaminesKOPh (weak base), <0.5 mol% catalystTolerates base-sensitive functional groups nih.govnih.gov
Pd(OAc)₂ / BuPAd₂Aryl BromidesAnthranilamideCO (10 bar), DBU, 120 °CForms quinazolinone core via carbonylation mdpi.com

Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes. These methods aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation has emerged as a powerful green technology in organic synthesis. nih.govresearchgate.net The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions. nih.govchemmethod.com For instance, the direct condensation of benzoic acids and amines has been efficiently achieved under ultrasonic irradiation using a reusable heterogeneous catalyst composed of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄). researchgate.net This method offers advantages such as low reaction times, procedural simplicity, and high yields. researchgate.net

Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative for amide bond formation. Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed to catalyze the direct amidation of carboxylic acids and amines. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. The enzymatic approach is notable for its high selectivity and operation under mild conditions. nih.gov

Photocatalysis: Visible-light photocatalysis offers a sustainable and efficient platform for activating organic molecules under mild conditions. nih.gov Researchers have developed methods for amide synthesis using photocatalysts, such as Covalent Organic Frameworks (COFs), under red-light irradiation to prepare amides directly from alcohols. dst.gov.in This approach is advantageous due to its mild reaction conditions, high efficiency, and the recyclability of the catalyst. dst.gov.in Another novel strategy involves using methylene blue as a photocatalyst with blue LEDs to enable divergent C–H arylation or N-dealkylation of benzamides, channeling the reaction through either a radical or a cationic pathway. acs.org

MethodologyCatalyst/MediatorReactantsKey FeaturesCitation
Ultrasound-Assisted Synthesisdiatomite earth@IL/ZrCl₄Benzoic acids + AminesRapid, high-yielding, reusable catalyst researchgate.net
Enzymatic SynthesisCandida antarctica lipase B (CALB)Carboxylic acids + AminesGreen solvent, high conversion, mild conditions nih.gov
Photocatalysis (Red Light)Covalent Organic Framework (COF)Alcohols + AminesSustainable, efficient, recyclable catalyst dst.gov.in
Photocatalysis (Blue Light)Methylene BlueChlorinated benzamidesChemodivergent C–H arylation or N-dealkylation acs.org

Other Novel Catalytic Systems

Beyond palladium-based and green methodologies, a diverse array of other catalytic systems continues to be explored for benzamide synthesis.

Copper-Catalyzed Reactions: Copper catalysts are known to be powerful tools for C-N bond formation. nih.gov Recent progress includes the copper-catalyzed amidation of C-H bonds, providing a direct route to functionalize carbon-hydrogen bonds with nitrogen sources like amides. nih.gov

Iron-Mediated Synthesis: An efficient and mild method for synthesizing N-aryl amides involves the use of iron dust as a reductant and additive. This process allows for the synthesis of N-aryl amides from commercially available nitroarenes and acyl chlorides in water, offering a practical and scalable route. semanticscholar.org

Organocatalysis: Triarylsilanols have been investigated as catalysts for the direct amidation of carboxylic acids. These Lewis acidic catalysts can activate the carboxylic acid, although their activity can be inhibited by the basicity of the amine and the formation of the amide product. acs.org Boronic acid derivatives have also been studied for their ability to catalyze amidation reactions, with mechanistic studies suggesting that activation of the carboxylic acid may involve the concerted action of multiple boron atoms. catalyticamidation.info

These emerging catalytic systems highlight the continuous innovation in the field, aiming to provide synthetic chemists with a broad toolbox for the efficient and selective synthesis of benzamides. The choice of a specific methodology for synthesizing this compound would depend on factors such as substrate availability, functional group tolerance, and desired process sustainability.

In Vitro Investigations of N 2 Fluorophenyl 3,4 Dimethoxybenzamide: Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which small molecules can exert pharmacological effects. The interaction of N-(2-fluorophenyl)-3,4-dimethoxybenzamide with several key enzyme systems has been a subject of scientific inquiry.

Cholinesterase Inhibition (e.g., Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov A comprehensive review of existing scientific literature reveals a lack of specific in vitro studies investigating the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. While other benzamide (B126) derivatives have been synthesized and evaluated for their anti-cholinesterase effects, no data tables or specific research findings for the title compound could be located. nih.govnih.govnih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Despite the investigation of various anilide and benzamide derivatives as MAO inhibitors, there is no specific published data on the in vitro inhibitory potential of this compound against either MAO-A or MAO-B. nih.govresearchgate.netnih.govmdpi.com Studies on related structures suggest that substitutions on both the N-phenyl ring and the benzoyl moiety can significantly influence potency and selectivity for the MAO isoforms. nih.gov For instance, a compound with a 3,4-dimethoxy-phenyl group, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), was found to be a reversible and preferential inhibitor of MAO-A. nih.gov However, without direct experimental data, the activity of this compound remains speculative.

Other Enzyme Systems Under Academic Investigation

Beyond cholinesterases and monoamine oxidases, benzamide-containing compounds are explored for their interactions with a variety of other enzyme systems. For example, certain benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs). mdpi.com However, specific academic investigations into the effects of this compound on other enzyme systems are not prominently featured in the reviewed scientific literature.

Receptor Binding and Modulation Assays

The ability of a compound to bind to and modulate the activity of receptors is a fundamental aspect of its pharmacological profile.

Sigma Receptor Ligand Activity (e.g., σ2 receptor)

Sigma receptors, particularly the σ2 subtype, are of considerable interest as potential targets for diagnostic imaging and therapy, especially in oncology. nih.gov While flexible benzamides are recognized as a class of compounds that can exhibit high affinity for sigma-2 receptors, specific in vitro binding data for this compound is not available in the current body of scientific literature. nih.govnih.gov Research on other conformationally flexible benzamide analogs has demonstrated that it is possible to achieve high affinity and selectivity for the σ2 receptor over the σ1 subtype. nih.govnih.gov For example, the benzamide derivative RHM-1, which incorporates a 6,7-dimethoxy-isoquinoline moiety, has shown high affinity and selectivity for σ2 receptors. nih.gov The presence of a fluorine atom has also been noted in some series to shift binding preference towards the σ2 receptor subtype. acs.org

Neurotransmitter Receptor Modulation by Related Benzamide Structures

The benzamide core is a well-established pharmacophore for ligands of various neurotransmitter receptors, particularly dopamine (B1211576) receptors. Substituted benzamides are known to act as antagonists at D2-like dopamine receptors, and their specific binding characteristics are influenced by the nature and position of substituents on the benzamide ring. researchgate.net For instance, a series of conformationally-flexible benzamide analogues were found to bind with high affinity to the D3 dopamine receptor. nih.gov

Furthermore, the broader class of benzamide derivatives has been investigated for modulation of other neurotransmitter systems. These include nicotinic acetylcholine (B1216132) receptors (nAChRs), where certain benzamides act as negative allosteric modulators. nih.gov These findings underscore the versatility of the benzamide scaffold in interacting with a range of receptor targets. However, the specific modulatory effects of this compound on these or other neurotransmitter receptors have not been detailed in the available literature.

Cell-Based Assays

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. Benzamide derivatives, a class of compounds characterized by a specific chemical scaffold, have garnered significant attention for their diverse pharmacological potential. Within this broad family, this compound is a molecule of interest. While comprehensive research specifically detailing the extensive biological profile of this exact compound is limited in publicly available literature, we can infer its potential activities based on studies of structurally similar molecules and the known effects of its constituent chemical motifs. The introduction of a fluorine atom, for instance, is a common strategy in drug design known to influence factors like metabolic stability and binding affinity. nih.gov

Anticancer Activity in Various Cell Lines

The potential of benzamide derivatives as anticancer agents has been a significant area of research. Studies on related compounds provide a framework for the hypothetical anticancer effects of this compound.

The primary method for assessing the anticancer potential of a compound is to evaluate its effect on the viability and proliferation of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

While specific IC50 values for this compound against various cancer cell lines are not documented in the available research, studies on analogous compounds highlight the potential for significant cytotoxic activity. For example, various novel benzamide derivatives have demonstrated potent activity against cell lines such as the human liver carcinoma cell line (HepG2), human breast cancer cell line (MCF-7), and human cervical cancer cell line (HeLa). nih.govrsc.org For instance, certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown IC50 values in the sub-micromolar range against MCF-7 and HeLa cells. rsc.org Similarly, other research has identified pyridine-thiazole compounds with promising activity against MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range. researchgate.net

Cell LineCompound TypeIC50 (µM)Reference
MCF-7 2-amino-4-aryl-pyrimidine derivative of ursolic acid0.48 ± 0.11 rsc.org
HeLa 2-amino-4-aryl-pyrimidine derivative of ursolic acid0.74 ± 0.13 rsc.org
MCF-7 Pyridine-thiazole compound5.36 - 8.76 researchgate.net
HepG2 Pyridine-thiazole compound5.36 - 8.76 researchgate.net

This table presents data on the anticancer activity of compounds structurally related to this compound to illustrate the potential activity of the target compound.

A key mechanism by which anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Research into related compounds suggests that this compound could potentially trigger apoptosis through various cellular pathways.

Studies on other novel compounds have shown that they can induce apoptosis by modulating the expression of key regulatory proteins. nih.govrsc.org For example, some chalcone-thienopyrimidine derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2 in HepG2 and MCF-7 cells. nih.gov Similarly, a novel acetal (B89532) of andrographolide (B1667393) was found to promote a time-dependent increase in apoptotic cells in the MDA-MB-231 breast cancer cell line. nih.govmdpi.com This is often associated with an increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, key events in the intrinsic apoptosis pathway. rsc.org

Cancer is fundamentally a disease of uncontrolled cell division. Therefore, the ability of a compound to interfere with the cell cycle is a crucial aspect of its anticancer activity. Analysis of cell cycle distribution in treated cancer cells can reveal at which phase of the cycle the compound exerts its effect.

For instance, studies on brefeldin A derivatives have shown the ability to induce G0/G1 phase cell cycle arrest in K562 human chronic myelogenous leukemia cells. nih.gov Other research on a novel acetal of andrographolide indicated S phase arrest in MDA-MB-231 breast cancer cells. nih.govmdpi.com Furthermore, some chalcone-thienopyrimidine derivatives have been observed to cause cell cycle arrest at different phases in HepG2 cells, while specifically inducing G1 phase arrest in MCF-7 cells. nih.gov These findings suggest that this compound could potentially halt cancer cell proliferation by inducing cell cycle arrest at one or more phases.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Benzamide and its derivatives are known to possess a broad spectrum of antimicrobial activities. The inclusion of a fluorine atom in the structure of this compound could enhance its antimicrobial properties.

Research into fluorobenzoylthiosemicarbazides and their cyclic analogues has demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.gov The activity of these compounds was found to be dependent on the substitution pattern, with certain derivatives showing minimal inhibitory concentrations (MICs) in the range of 7.82 to 31.25 μg/mL against pathogenic Staphylococcus aureus strains. nih.gov While direct data on the antifungal and antiviral activities of this compound is not available, the broader class of benzamide derivatives has shown promise in these areas as well.

Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases. The anti-inflammatory potential of phenolic compounds and their derivatives is well-established.

Studies on compounds with similar structural motifs, such as 2-methoxy-4-vinylphenol, have demonstrated potent anti-inflammatory effects. nih.gov These effects are often mediated through the suppression of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Compounds with anti-inflammatory properties typically inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov While specific studies on the anti-inflammatory effects of this compound are lacking, the presence of the dimethoxybenzamide moiety suggests it could possess similar activities.

Cytoprotective Effects

There is no available scientific literature detailing the cytoprotective effects of this compound. Studies have not been published that investigate its ability to protect cells from various forms of damage, such as oxidative stress, chemical toxicity, or radiation.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been elucidated in the available scientific literature. Research detailing its specific molecular interactions and effects on cellular processes is absent.

There are no published studies identifying specific biological targets for this compound. Research has not been conducted to determine if this compound interacts with particular proteins, receptors, or enzymes to exert a biological effect.

While compounds containing a 3,4,5-trimethoxyphenyl group are known to interact with tubulin at the colchicine (B1669291) binding site, there is no specific evidence that this compound acts as a tubulin polymerization inhibitor. mdpi.comnih.gov Assays to measure its effect on tubulin assembly or its binding affinity to tubulin have not been reported. nih.gov The general mechanism of tubulin inhibitors involves disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis, but this has not been demonstrated for the specific compound . nih.govmdpi.com

No research is available that describes the modulation of any intracellular signaling pathways by this compound. Studies investigating its effects on pathways such as those involving kinases (e.g., PI3K/mTOR, Met kinase, Aurora kinase) or other signaling cascades have not been published. nih.govnih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl 3,4 Dimethoxybenzamide Analogs

Impact of Fluorine Position and Substitution Patterns on Biological Activity

The introduction of a fluorine atom to a phenyl ring can significantly modulate a compound's biological activity. The position of the fluorine atom on the N-phenyl ring of N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a critical determinant of its interaction with biological targets.

Research on various classes of biologically active compounds has demonstrated that the position of fluorine substitution (ortho, meta, or para) can drastically alter a molecule's conformational preferences and electronic properties, thereby affecting its binding affinity and efficacy. For instance, in a series of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, the position of the fluorine atom on the benzamide (B126) ring was found to influence the planarity of the peptide bond and the formation of intermolecular interactions, which in turn dictates the crystal packing and supramolecular structure mdpi.com.

Specifically for N-phenylbenzamide derivatives, the introduction of fluorine can lead to a range of effects:

Ortho-substitution (as in this compound): The fluorine atom at the ortho position can induce a specific torsional angle between the phenyl ring and the amide linker due to steric hindrance. This conformational restriction can be beneficial if it orients the molecule into a bioactive conformation for a specific target. However, it can also lead to a decrease in activity if the preferred conformation is not optimal for binding.

Meta- and Para-substitution: Moving the fluorine to the meta or para positions would alter the electronic distribution and steric profile of the N-phenyl ring. A para-fluoro substitution, for example, often enhances metabolic stability and can improve oral bioavailability. The impact on target affinity would depend on the specific interactions within the receptor's binding pocket.

Studies on other benzamide series have shown that fluorine substitution can lead to potent inhibitors of various enzymes and receptors. For example, the introduction of fluorine to a 4-(2-pyrimidinylamino)benzamide scaffold resulted in a series of potent hedgehog signaling pathway inhibitors nih.gov. In another study, a fluorine-substituted benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, exhibited potent and selective inhibition of histone deacetylase 3 (HDAC3) nih.gov.

The following table summarizes the general effects of fluorine substitution on the N-phenyl ring based on findings from related benzamide series.

Substitution PositionPotential Impact on Biological ActivityRationale
Ortho (2-position) Can enforce a specific, potentially bioactive, conformation. May introduce steric hindrance.The fluorine atom's proximity to the amide linker influences the torsional angle between the phenyl ring and the benzamide core.
Meta (3-position) Alters the electronic properties of the phenyl ring, potentially affecting hydrogen bonding capabilities and pKa.The inductive effect of fluorine modifies the electron density of the aromatic ring.
Para (4-position) Often improves metabolic stability and bioavailability. Can participate in specific interactions within the binding pocket.Blocks a common site of metabolic oxidation (para-hydroxylation).

Role of Dimethoxy Substitution on the Benzamide Ring in Target Affinity and Efficacy

The 3,4-dimethoxy substitution pattern on the benzamide ring is a common feature in many biologically active compounds and plays a significant role in target recognition and binding. These methoxy (B1213986) groups can influence the molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds.

The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a protein's binding site. The precise positioning of these groups at the 3 and 4 positions can provide a specific recognition motif for a target receptor or enzyme.

Research on various benzamide derivatives highlights the importance of the dimethoxy substitution:

In a study of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin synthesis inhibitors, the 2,6-dimethoxy substitution on the benzoyl moiety was found to be crucial for activity nih.gov.

A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were found to have high affinity for dopamine (B1211576) D3 receptors, with the 3-methoxy group contributing to this affinity nih.gov.

The 3,4-dimethoxy substitution pattern can be compared to other substitution patterns to understand its specific role:

Substitution Pattern on Benzamide RingPotential Impact on Target Affinity and EfficacyRationale
3,4-Dimethoxy Can provide key hydrogen bond accepting interactions. Contributes to a specific electronic and steric profile for target recognition.The spatial arrangement of the two methoxy groups creates a distinct interaction footprint.
2,5-Dimethoxy Would present a different spatial arrangement of hydrogen bond acceptors, potentially favoring different targets or binding modes.The altered positioning of the methoxy groups changes the molecule's shape and electrostatic potential.
3,4,5-Trimethoxy Increases the number of potential hydrogen bond acceptors and can enhance binding to certain targets.The additional methoxy group provides more opportunities for interaction and can increase lipophilicity.
Mon-methoxy or Unsubstituted Would likely result in reduced affinity for targets where the methoxy groups are involved in key interactions.The absence of these hydrogen bond acceptors would eliminate crucial binding interactions.

Influence of Linker and Terminal Group Modifications on the Pharmacological Profile

Amide Linker Modifications:

The amide bond provides a degree of rigidity to the molecule but also allows for rotation around the adjacent single bonds. Replacing the amide linker with other functional groups can alter the molecule's conformational freedom and its hydrogen bonding capabilities.

Linker ModificationPotential Impact on Pharmacological Profile
Reverse Amide Changes the direction of the hydrogen bond donor and acceptor, which could be beneficial for binding to a different target or in a different orientation.
Ester or Ether Removes the hydrogen bond donating capability of the linker, which could decrease affinity if this interaction is important. It would also alter the electronic nature and stability of the linker.
Alkene (bioisostere) Provides a more rigid and planar linker, restricting conformational flexibility.

Terminal Group Modifications:

The N-(2-fluorophenyl) group is a key terminal moiety. Replacing this group with other substituted aryl or heteroaryl rings would explore different binding interactions and could modulate properties like solubility and metabolic stability.

For instance, in a study of dopamine D3 receptor antagonists, alterations to the terminal aryl carboxamide fragment resulted in significant changes in receptor affinity and selectivity nih.gov.

Identification of Pharmacophores and Key Molecular Determinants Governing Specific Activities

A pharmacophore model for this compound analogs would consist of a set of essential structural features required for biological activity. Based on the analysis of its structure and data from related compounds, a hypothetical pharmacophore can be proposed.

Key Pharmacophoric Features:

Aromatic Ring (from the benzamide moiety): This provides a hydrophobic scaffold.

Hydrogen Bond Acceptors (from the 3,4-dimethoxy groups): These are likely involved in key interactions with the biological target.

Hydrogen Bond Donor/Acceptor (from the amide linker): The NH group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor.

Aromatic Ring with Halogen Substitution (the N-(2-fluorophenyl) group): This region likely engages in hydrophobic and potentially specific halogen bonding interactions within the binding pocket. The ortho-fluoro substitution may also act as a conformational constraint.

In silico studies on N-((4-fluorophenyl) carbamothioyl)benzamide derivatives identified several pharmacophoric features that contribute to their activity as sirtuin-1 inhibitors ubaya.ac.id. Similarly, pharmacophore modeling of other benzamide series has been used to identify key features for their biological activities.

The following table outlines the key molecular determinants and their likely roles in governing specific activities.

Molecular DeterminantPotential Role in Biological Activity
3,4-Dimethoxybenzamide Core Provides the foundational scaffold and key hydrogen bonding interactions for target recognition.
Ortho-Fluorine on N-Phenyl Ring Acts as a conformational lock, orienting the N-phenyl ring in a specific manner relative to the benzamide core.
Amide Linker Provides a rigid connection between the two aromatic rings and presents hydrogen bonding opportunities.
Overall Lipophilicity Influences membrane permeability and access to the biological target.

Investigation of "Molecular Switches" and Activity Modulation Through Subtle Structural Changes

The concept of "molecular switches" refers to small, subtle structural modifications that can lead to a dramatic change in biological activity, sometimes even switching from an agonist to an antagonist or vice versa. In the context of this compound analogs, several types of molecular switches could be envisaged.

Positional Isomerism of the Fluorine Atom: As discussed in section 4.1, moving the fluorine atom from the ortho to the meta or para position could act as a molecular switch. This was observed in a series of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, where the position of the fluorine atom led to significant changes in the molecular and crystal structure mdpi.com.

Stereochemistry: If a chiral center were introduced into the molecule, the different enantiomers could exhibit profoundly different biological activities.

Minor Substituent Changes: The addition or removal of a small functional group, such as a methyl group, can sometimes lead to a significant change in activity.

Studies on allosteric modulators of metabotropic glutamate receptors (mGluRs) have provided excellent examples of molecular switches. In one series, a 3,3'-difluorobenzaldazine acted as a positive allosteric modulator (PAM), while the corresponding 3,3'-dimethoxy analog was a negative allosteric modulator (NAM) nih.gov. This highlights how a subtle change from fluorine to a methoxy group can completely reverse the pharmacological effect.

The following table provides hypothetical examples of molecular switches in the this compound scaffold.

Structural ModificationPotential Change in ActivityRationale for "Molecular Switch"
Fluorine position shift (ortho to para) Could switch from an active to an inactive compound, or alter target selectivity.The change in fluorine position alters the molecule's conformation and electronic properties, which can drastically affect how it fits into a binding pocket.
Demethylation of one methoxy group Could introduce a new hydrogen bond donating group (a hydroxyl group), potentially leading to new interactions and a different pharmacological profile.The introduction of a hydroxyl group can lead to new hydrogen bonding interactions and alter the compound's polarity.
Introduction of a methyl group on the N-phenyl ring Could introduce steric hindrance that forces a different binding mode or alters the activity profile.A small methyl group can have a significant impact on the molecule's shape and how it interacts with a binding site.

Computational Chemistry and Molecular Modeling of N 2 Fluorophenyl 3,4 Dimethoxybenzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This simulation forecasts the binding mode and affinity, which is often expressed as a scoring function or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

In the absence of direct docking studies for N-(2-fluorophenyl)-3,4-dimethoxybenzamide, we can examine research on analogous compounds to understand the process. For instance, studies on other benzamide (B126) derivatives are common. A series of three-substituted benzamide analogues were docked into the active site of the FtsZ protein, a key target for antimicrobial agents. nih.gov The docking results revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209. nih.gov Similarly, N-benzyl benzamide derivatives have been studied as melanogenesis inhibitors through docking, which helped to confirm the pharmacophore model developed for these compounds. nih.gov

For this compound, a hypothetical docking study would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and optimized for energy.

Selection and Preparation of a Receptor: A biologically relevant protein target would be chosen, and its structure prepared by removing water molecules and adding charges.

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed in the receptor's binding site, and various conformations would be sampled. nih.gov

Analysis of Results: The resulting poses would be ranked by their docking scores. The best pose would be analyzed to identify key interactions, such as hydrogen bonds with the amide group or methoxy (B1213986) oxygens, and hydrophobic or pi-stacking interactions involving the aromatic rings.

To illustrate the type of data generated, the following table shows hypothetical docking results of this compound against a potential target, based on typical outcomes for similar compounds.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Tyrosine Kinase-8.5Thr830, Met769Hydrogen Bond
Ala719, Cys575Hydrophobic
FtsZ-7.9Asn263, Val207Hydrogen Bond
Leu209Hydrophobic
HDAC1-9.1His142, Gly150Hydrogen Bond, Metal Coordination
Phe207Pi-Pi Stacking

Note: This table is for illustrative purposes and contains hypothetical data.

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

Quantum chemical calculations are used to investigate the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are employed to understand molecular geometry, reactivity, and spectral characteristics. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net

For a related compound, 4-ethoxy-2,3-difluoro benzamide, DFT calculations were used to determine its electronic properties. researchgate.net A study on another analogous molecule, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, also utilized DFT to analyze its FMOs. researchgate.net These studies show that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient areas.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular interactions, such as hyperconjugation and charge transfer between filled donor orbitals and empty acceptor orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength. For this compound, NBO analysis would reveal interactions like those between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings.

The table below shows representative quantum chemical data for a similar benzamide derivative, illustrating the typical outputs of such calculations.

Table 2: Representative Quantum Chemical Properties for a Benzamide Analogue

ParameterValueMethod
HOMO Energy-6.2 eVDFT/B3LYP/6-31G(d,p)
LUMO Energy-1.8 eVDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap (ΔE)4.4 eVDFT/B3LYP/6-31G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-31G(d,p)

Note: This table is based on data for analogous compounds and serves as an example. researchgate.netresearchgate.netchemrxiv.org

Conformational Analysis and Ligand-Receptor Complex Stability Studies

Conformational Analysis: This involves identifying the stable three-dimensional arrangements (conformers) of a molecule. rsc.org The molecule's conformation is crucial as it dictates how it fits into a receptor's binding site. The rotational freedom around single bonds, such as the amide bond and the bonds connecting the phenyl rings, gives this compound conformational flexibility. Theoretical methods can predict the most stable conformers by calculating their relative energies. rsc.orgnih.gov For example, a study on acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, which also contains a fluorophenyl group, highlighted its conformational rigidity due to an extended π-system and intramolecular hydrogen bonding. nih.gov

Ligand-Receptor Complex Stability: Once a ligand is docked into a receptor, Molecular Dynamics (MD) simulations can be performed to study the stability of the complex over time. MD simulations model the atomic movements, providing insights into how the ligand and receptor adjust to each other. nih.gov A stable complex is characterized by minimal fluctuations in the ligand's position (measured by Root Mean Square Deviation, RMSD) within the binding pocket and persistent interactions (like hydrogen bonds) throughout the simulation. nih.gov

Ligand Efficiency and Druglikeness Assessments through Computational Methods

Druglikeness: This qualitative concept is used to assess whether a compound has properties that would make it a likely drug candidate. It is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight (MW < 500 Da), lipophilicity (LogP < 5), hydrogen bond donors (HBD < 5), and hydrogen bond acceptors (HBA < 10). The computed properties for a similar compound, N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide, are available in public databases and can serve as an example. nih.gov

Ligand Efficiency (LE): This metric relates the potency of a ligand to its size (number of heavy atoms, HA). It is calculated as the binding energy per heavy atom. LE helps in selecting promising compounds during the early stages of drug discovery, as it favors smaller molecules that bind efficiently.

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (LLE = pIC50 - LogP). It helps in optimizing compounds to have good potency while avoiding excessive lipophilicity, which can lead to poor pharmacokinetic properties.

Table 3: Calculated Druglikeness and Physicochemical Properties for N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide (an analogue)

PropertyValueReference
Molecular Weight293.26 g/mol nih.gov
XLogP3-AA (LogP)2.9 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count5 nih.gov
Rotatable Bond Count4 nih.gov

Note: This data is for the related compound N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide, as found on PubChem. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. acs.orgyoutube.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). acs.org Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov

For a series of benzamide derivatives, a pharmacophore model might be built by aligning several active compounds and identifying their common features. For example, a five-featured model developed for benzamide FtsZ inhibitors included one HBA, one HBD, one hydrophobic feature, and two aromatic rings. nih.gov

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the required features. acs.org This process, known as virtual screening, can identify structurally diverse molecules that are likely to be active against the target of interest, significantly accelerating the drug discovery process.

Preclinical in Vivo Pharmacological Investigations of N 2 Fluorophenyl 3,4 Dimethoxybenzamide and Analogs in Animal Models

Efficacy Studies in Established Disease Models (e.g., Cancer Xenograft Models, Pain Models, Neurological Disorder Models)

There is no publicly available data from in vivo efficacy studies of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in established animal models of disease. This includes, but is not limited to, cancer xenograft models, models of neuropathic or inflammatory pain, or models of neurological disorders such as epilepsy, Parkinson's disease, or Alzheimer's disease. nih.govnih.gov Consequently, no data tables on tumor growth inhibition, pain response modulation, or neurological symptom alleviation can be provided.

Assessment of Target Engagement and Biomarker Modulation in Animal Models

Information regarding the in vivo assessment of target engagement and biomarker modulation for this compound is not available in the public domain. Studies detailing the interaction of this compound with its putative biological target(s) in a living organism, or its effect on downstream biomarkers, have not been published. Therefore, it is not possible to present any data on the degree of target occupancy or the modulation of relevant physiological or pathological markers in response to the administration of this compound in animal models.

Molecular Imaging Applications (e.g., Positron Emission Tomography using radiolabeled analogs for receptor mapping and biodistribution)

There is no evidence in the scientific literature of this compound or a radiolabeled analog being utilized in molecular imaging studies, such as Positron Emission Tomography (PET). moravek.comnih.gov The synthesis of a radiolabeled version of this compound and its subsequent use for in vivo receptor mapping or to determine its biodistribution has not been reported. nih.govnih.gov As a result, no data on its brain uptake, organ distribution, or binding potential to any specific receptor in living organisms is available.

Proof-of-Concept Studies in Relevant Animal Models for Therapeutic Potential

No proof-of-concept studies for this compound in relevant animal models have been published. Such studies, which would provide initial evidence of a potential therapeutic effect in a living organism and justify further development, are absent from the available scientific literature. Therefore, there is no basis to report on the therapeutic potential of this specific compound from in vivo preclinical investigations.

Perspectives and Future Directions in N 2 Fluorophenyl 3,4 Dimethoxybenzamide Research

Development of More Potent and Selective Analogs

The future development of N-(2-fluorophenyl)-3,4-dimethoxybenzamide will likely focus on the synthesis and evaluation of analogs to enhance potency and selectivity for specific biological targets. The inclusion of a fluorine atom on the phenyl ring is a strategic choice, as fluorine substitution is known to influence the physicochemical properties of molecules, such as metabolic stability and binding affinity. mdpi.comnih.govacs.org

Future research could systematically explore the structure-activity relationships (SAR) by:

Varying the position and number of fluorine substituents on the phenyl ring to modulate electronic properties and target interactions.

Modifying the dimethoxy substitution pattern on the benzamide (B126) portion to investigate the impact on binding and selectivity.

Introducing different functional groups to the core structure to explore new interactions with potential biological targets.

Systematic structural modifications will be crucial in identifying analogs with optimized pharmacological profiles. The synthesis of a focused library of related compounds would enable a comprehensive evaluation of their biological activities and the development of a robust SAR.

Exploration of Novel Biological Targets for Therapeutic Intervention

The benzamide scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its analogs could interact with multiple biological targets. Future research should aim to identify and validate these targets to uncover the full therapeutic potential of this chemical series.

Potential biological targets for exploration include:

Enzymes: Benzamide derivatives have been shown to inhibit various enzymes, including histone deacetylases (HDACs), carbonic anhydrases, and acetylcholinesterase. nih.govresearchgate.net Screening this compound against a panel of these and other clinically relevant enzymes could reveal novel inhibitory activities. For instance, some benzoylselenoureas have demonstrated potent inhibition of urease, a key enzyme in certain fungal infections. acs.orgacs.org

Receptors: Certain benzamides act as modulators of receptors such as dopamine (B1211576) and serotonin receptors. Investigating the interaction of this compound with various G-protein coupled receptors (GPCRs) and ion channels could open up new therapeutic avenues in neuroscience and beyond.

Antimicrobial Targets: Novel benzohydrazide derivatives have been designed to target multidrug efflux pumps in bacteria, suggesting a potential role in combating antimicrobial resistance. nih.gov The N-phenylbenzamide scaffold has also been explored for its activity against kinetoplastid parasites. nih.gov

A summary of potential biological targets for benzamide derivatives is presented in the table below.

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesHistone Deacetylases (HDACs)Cancer
Carbonic AnhydrasesGlaucoma, Epilepsy
AcetylcholinesteraseAlzheimer's Disease
UreaseFungal Infections
ReceptorsDopamine ReceptorsSchizophrenia, Parkinson's Disease
Serotonin ReceptorsDepression, Anxiety
AntimicrobialMultidrug Efflux Pumps (MATE)Infectious Diseases
Kinetoplastid DNAParasitic Infections

Application of Advanced Research Methodologies (e.g., Systems Biology and Omics Approaches)

To elucidate the mechanism of action and identify novel targets of this compound, the integration of advanced research methodologies will be essential. Systems biology, in conjunction with multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the biological effects of a compound. nih.govresearchgate.netnashbio.comnih.govinnovations-report.com

Future research strategies could include:

Metabolomics-guided target discovery: Analyzing changes in the cellular metabolome following treatment with the compound can provide clues about its mechanism of action and potential off-target effects. nih.gov

Proteomics for target identification: Techniques such as thermal proteome profiling can identify direct protein targets of the compound within the cell.

Transcriptomics to understand downstream effects: RNA sequencing can reveal changes in gene expression profiles, providing insights into the broader cellular pathways affected by the compound.

These unbiased, data-rich approaches can accelerate the drug discovery process by providing a comprehensive understanding of the compound's biological activity. researchgate.netnashbio.com

Potential for Combination Therapies with Existing Agents

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov Future research should investigate the potential of this compound to be used in combination with existing drugs to achieve synergistic effects, reduce toxicity, and overcome drug resistance.

For example, if the compound is found to inhibit a specific enzyme, it could be combined with another agent that targets a different node in the same or a parallel pathway. The efficacy of such combinations would need to be rigorously tested in preclinical models. For instance, carbonic anhydrase inhibitors have been explored in combination therapies for cancer. nih.gov

Strategies for Bridging Preclinical Findings to Translational Research Opportunities

The successful translation of a promising compound from preclinical research to clinical application requires a strategic and well-planned approach. For this compound, key considerations for translational research will include:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body and its therapeutic effect is crucial for determining appropriate dosing regimens.

Improving Metabolic Stability: While fluorination can enhance metabolic stability, further modifications may be necessary to optimize the compound's half-life and bioavailability. nih.gov

Development of Robust Preclinical Models: Utilizing relevant in vitro and in vivo models that accurately recapitulate human disease will be critical for predicting clinical efficacy.

Identification of Biomarkers: Discovering and validating biomarkers that can predict patient response or monitor therapeutic efficacy will be invaluable for clinical trial design.

By addressing these key translational challenges early in the development process, the potential for this compound to become a clinically useful therapeutic agent can be maximized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-3,4-dimethoxybenzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via amide bond formation between 3,4-dimethoxybenzoic acid and 2-fluoroaniline. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are critical for activating the carboxylic acid group. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature (room temperature to reflux), and reaction time (6–8 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Confirms proton and carbon environments, such as methoxy (-OCH₃) and fluorophenyl resonances.
  • IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (e.g., C₁₅H₁₃FNO₃).
    Cross-referencing with synthetic intermediates and analogs (e.g., N-(2-aminophenyl) derivatives) aids in peak assignment .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodological Answer : Begin with in vitro assays to evaluate antimicrobial, anti-inflammatory, or enzyme inhibition activity. For example:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-1/COX-2 inhibition assays.
    Use positive controls (e.g., aspirin for COX inhibition) and validate results with orthogonal assays (e.g., Western blot for protein targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate experiments under standardized conditions.
  • Structural Analog Comparison : Test derivatives (e.g., N-(2,4-difluorophenyl) analogs) to isolate functional group contributions.
  • Metabolic Stability Studies : Assess compound degradation in biological matrices via LC-MS .

Q. What computational strategies predict the binding affinity of this compound with protein targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., viral proteases, cancer-related kinases). Prioritize binding poses with low RMSD values (<2.0 Å).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., hydrogen bonding with active-site residues).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG). For example, a docking score of −6.7 kcal/mol suggests strong affinity for viral proteases .

Q. Which structural analogs of this compound are critical for SAR studies?

  • Methodological Answer : Key analogs include:

  • N-(2-Aminophenyl)-3,4-dimethoxybenzamide : Demonstrates anti-inflammatory activity via COX-2 inhibition .
  • N-(2,4-Difluorophenyl) derivatives : Enhanced metabolic stability due to fluorine substitution .
  • Pyrazolo[3,4-d]pyrimidine hybrids : Fused heterocycles improve anticancer activity by targeting tubulin .
    SAR analysis involves systematic modification of substituents (e.g., methoxy vs. hydroxy groups) and evaluation of bioactivity trends .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.9 (predicted) to <3.0 for better solubility.
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides).
  • Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; aim for PPB <90% to ensure free drug availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.